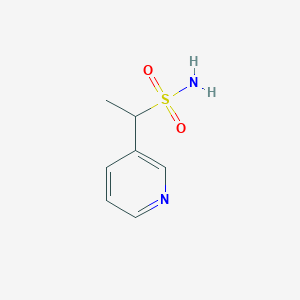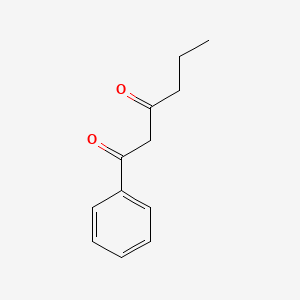
1-Phenylhexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylhexane-1,3-dione is an organic compound with the molecular formula C12H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Phenylhexane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with acetylacetone in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired diketone product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Claisen condensation reactions. The reaction conditions are optimized to maximize yield and purity, typically involving controlled temperatures and the use of efficient catalysts .
化学反応の分析
Types of Reactions
1-Phenylhexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1-Phenylhexane-1,3-dione has several applications in scientific research:
作用機序
The mechanism of action of 1-Phenylhexane-1,3-dione involves its interaction with various molecular targets. For example, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways . The compound’s reactivity with metal ions also plays a role in its mechanism of action .
類似化合物との比較
Similar Compounds
1-Phenylhexane-1,5-dione: This compound has a similar structure but with the ketone groups located at different positions.
1-Phenylhexane-1,3,5-trione: This triketone has an additional ketone group, leading to different reactivity and applications.
Uniqueness
1-Phenylhexane-1,3-dione is unique due to its specific arrangement of ketone groups, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various fields of research and industry .
特性
CAS番号 |
5331-13-5 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
1-phenylhexane-1,3-dione |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 |
InChIキー |
WBMJETLNTZLTFE-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



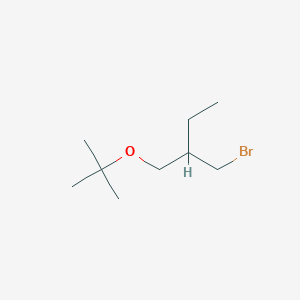
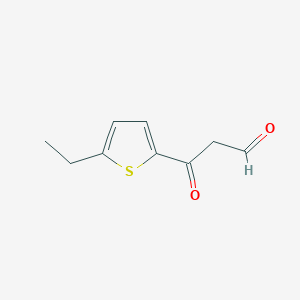
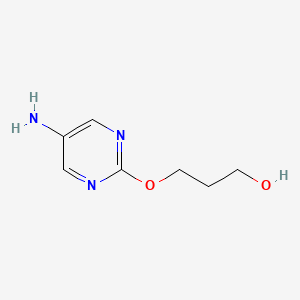
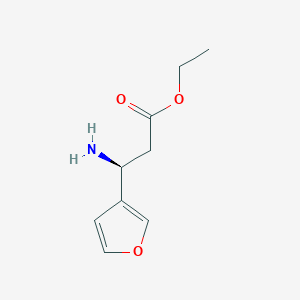
![1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13633695.png)

![2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
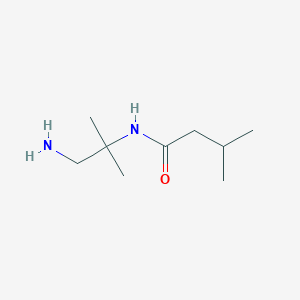
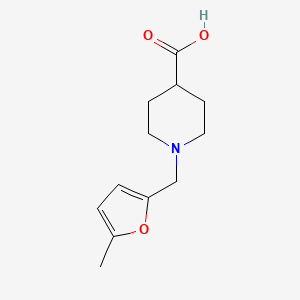
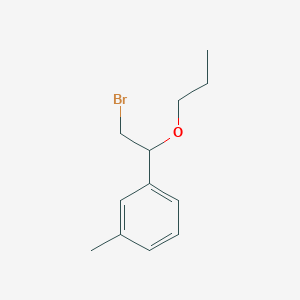
![1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
